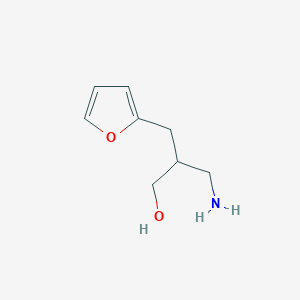

3-Amino-2-(2-furylmethyl)-1-propanol

Description

3-Amino-2-(2-furylmethyl)-1-propanol is a secondary alcohol featuring a furan-derived substituent (2-furylmethyl) at position 2 and an amino group at position 2.

Properties

IUPAC Name |

2-(aminomethyl)-3-(furan-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c9-5-7(6-10)4-8-2-1-3-11-8/h1-3,7,10H,4-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBJHOJKHDSICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2-furylmethyl)-1-propanol typically involves the reaction of furfural with an appropriate amine under controlled conditions. One common method involves the reductive amination of furfural with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, and the process parameters are optimized to achieve efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2-furylmethyl)-1-propanol can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Furan-2-carboxylic acid or other oxidized furan derivatives.

Reduction: 3-Amino-2-(2-furylmethyl)propanamine.

Substitution: Various substituted amino alcohols depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-(2-furylmethyl)-1-propanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-furylmethyl)-1-propanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

3-Amino-2-(2,5-difluorobenzyl)-1-propanol

- Structure : Benzyl group with 2,5-difluoro substitution vs. furylmethyl in the target compound.

- Molecular Formula: C₁₀H₁₃F₂NO (MW: 201.216) .

- Key Differences :

- Electron Effects : Fluorine atoms increase electronegativity, enhancing metabolic stability and lipophilicity compared to the furan’s oxygen heteroatom.

- Applications : Likely used in pharmaceuticals for improved bioavailability due to fluorine’s role in modulating pharmacokinetics.

- Data Table: Property 3-Amino-2-(2-furylmethyl)-1-propanol (Inferred) 3-Amino-2-(2,5-difluorobenzyl)-1-propanol Aromatic Substituent Furan Difluorobenzyl Molecular Weight ~183 (estimated) 201.216 LogP (Lipophilicity) Moderate (furan polarity) Higher (fluorine substitution)

D(+)-2-Amino-3-phenyl-1-propanol

- Structure : Phenyl group at position 3 vs. furylmethyl at position 2 in the target compound.

- Molecular Formula: C₉H₁₃NO (MW: 151.20) .

- Key Differences: Positional Isomerism: Amino group at position 2 alters hydrogen-bonding capacity and reactivity. Commercial Use: Priced at JPY 3,900/g, indicating niche applications in chiral synthesis or as a pharmaceutical intermediate .

- Applications : Used in asymmetric synthesis due to stereochemical purity (D(+) form).

2-Amino-2-methyl-1,3-propanediol

- Structure: Diol with a methyl group at position 2 vs. amino and furylmethyl in the target compound.

- Molecular Formula: C₄H₁₁NO₂ (MW: 117.14) .

- Key Differences :

3-[(3-Amino-2-pyridinyl)amino]-1-propanol

- Structure: Pyridine-based amino group vs. furan in the target compound.

- Molecular Formula : C₈H₁₃N₃O (MW: 167.21) .

- Key Differences :

Key Research Findings

Impact of Aromatic Substituents :

- Fluorinated benzyl groups (e.g., ) increase metabolic stability, while furan’s oxygen may enhance solubility in biological systems.

- Pyridine () and benzene () rings offer distinct electronic profiles for drug-receptor interactions.

Functional Group Influence: Amino groups at position 3 (target compound) vs. position 2 () alter stereochemical outcomes in synthesis. Diols () prioritize applications in buffering, whereas propanol derivatives (target compound) may serve as intermediates.

Commercial and Safety Considerations: Fluorinated and pyridine-containing analogs command higher costs and stricter handling protocols .

Biological Activity

3-Amino-2-(2-furylmethyl)-1-propanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including medicinal and industrial chemistry.

Chemical Structure and Properties

The chemical structure of this compound features an amino group, a furan ring, and a propanol backbone. This unique configuration contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Similar Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.5 μg/mL |

| Staphylococcus aureus | 0.25 μg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies show that it can induce apoptosis and inhibit cell proliferation in lines such as MCF7 (breast cancer) and HCT116 (colon cancer).

Table 2: Anticancer Activity in Cell Lines

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF7 | 12 |

| HCT116 | 10 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in critical metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes involved in amino acid metabolism or signal transduction pathways.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is significantly influenced by its structural components. Modifications to the furan ring or the amino group can enhance or diminish its activity. For example:

- Substituents on the Furan Ring : Different substituents can alter lipophilicity and bioavailability.

- Amino Group Modifications : Variations can impact the binding affinity to biological targets.

Clinical Applications

- Antimicrobial Treatment : A clinical study demonstrated that a derivative of this compound effectively treated patients with resistant bacterial infections, showcasing its potential as a therapeutic agent.

- Cancer Therapy : Trials involving this compound in combination with existing chemotherapy drugs have shown improved outcomes in patients with breast cancer compared to standard treatment regimens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.